乙二醇二乙酸酯

概述

描述

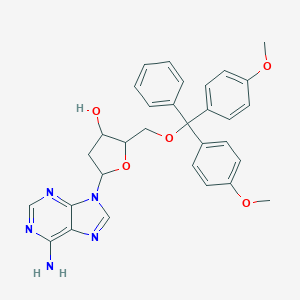

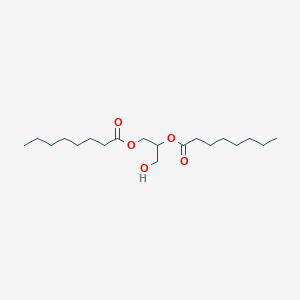

Ethylene glycol diacetate (EGDA) is a chemical compound that is derived from the reaction of ethylene glycol (EG) with acetic acid. EG itself is a widely used organic compound with applications in various industrial processes such as energy production, plastics manufacturing, automobile industry, and chemical synthesis . The acetylation of EG leads to the formation of ethylene glycol diacetate, which can be catalyzed by various catalysts as reviewed in the literature .

Synthesis Analysis

The synthesis of ethylene glycol diacetate has been explored using different catalysts, including phase transfer catalysts, p-toluene sulfonic acid, strongly acidic cationic exchange resin, ferric chloride hexahydrated, ammonium ferric sulfate dodecahydrated, ferric sulfate, sodium bisulfate monohydrate, and supporting ferric molecular sieve . Another study focused on the catalytic synthesis of ethylene glycol acetate, a related compound, using FeY as a catalyst, achieving a yield of 84.6% under specific reaction conditions .

Molecular Structure Analysis

While the specific molecular structure analysis of ethylene glycol diacetate is not detailed in the provided papers, the structure of related poly(ethylene glycol) (PEG) derivatives has been extensively studied. For instance, heterobifunctional PEG derivatives with mercapto and acetal terminal groups have been synthesized, and their molecular functionalities confirmed through spectroscopic methods . Similarly, PEG macromonomers with methacryloyl and formyl groups have been characterized using 1H NMR and MALDI-TOF-MS spectroscopies .

Chemical Reactions Analysis

The chemical reactivity of PEG derivatives provides insight into the potential reactions of ethylene glycol diacetate. For example, PEG possessing a pyridyl disulfide at one end and a carboxylic acid at the other end was synthesized, demonstrating the versatility of PEG in undergoing various chemical modifications . Additionally, the deprotection of 1,1-diacetates in poly(ethylene glycol) using sodium hydrogen sulfate as a catalyst shows the potential for selective reactions in the presence of PEG .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene glycol are well-documented, with its amphiphilic nature enabling applications such as the formation of bioerodible hydrogels through photopolymerization . These properties are critical for its use as a chemical intermediate. However, the specific properties of ethylene glycol diacetate are not detailed in the provided papers, but it can be inferred that its properties would be influenced by the acetyl groups attached to the ethylene glycol backbone.

科学研究应用

纳米结构的合成

EGDA 用于合成各种纳米结构。 乙二醇介导的合成以将金属前驱体通过乙二醇氧化还原至零价态开始 . 该过程是节能环保的,因为它在封闭系统条件下进行 .

硅酸盐硬化剂

EGDA 被广泛用作硅酸盐硬化剂 . 它有助于提高硅酸盐基材料的耐久性和强度,使其适合各种工业应用。

己内酯的化学酶促合成

EGDA 可用作己内酯化学酶促合成过程中原位生成过乙酸的酰基供体 . 己内酯是生产聚己内酯的关键单体,聚己内酯是一种可生物降解的聚酯,用于医疗器械和药物递送系统。

聚(乙二醇戊二酸酯)酶促合成的前体

EGDA 可用作聚(乙二醇戊二酸酯)酶促合成的前体 . 聚(乙二醇戊二酸酯) 是一种聚酯,在可生物降解塑料领域具有潜在应用。

纤维素涂层的溶剂

EGDA 是纤维素涂层的良好溶剂 . 它有助于在各种表面形成光滑均匀的涂层,增强其外观和保护性能。

油墨体系中的成分

EGDA 可用于一些油墨体系,如丝网印刷油墨 . 它可以改善油墨的流动性和干燥性能,从而获得高质量的印刷效果。

香水定香剂

EGDA 已被用作香水定香剂 . 它可以帮助延长香水的香味,减缓挥发性香气成分的挥发。

水性粘合剂中的应用

EGDA 在水性粘合剂中被报道有应用 . 它可以增强这些粘合剂的粘合性能和耐水性,使其适合各种粘合应用。

安全和危害

未来方向

Research on the synthesis of chemicals by electrochemical techniques has increased considerably in recent years, attracting the attention of both academia and industry . The rise of green electricity at lower prices in our grids points towards a future where the use of electrochemistry for the synthesis of chemicals will not only be sustainable but also economically attractive .

作用机制

Target of Action

Ethylene Glycol Diacetate (EGDA) is an acetic acid ester of ethylene glycol . It primarily targets polymer particles and silicates . It is widely used as a hardener for silicates . In the agricultural industry, it is utilized as a solvent for pesticides and herbicides .

Mode of Action

EGDA acts as a coalescing agent in water-based coatings . It promotes film formation and fusion of polymer particles, resulting in improved coating quality, adhesion, and durability . When EGDA reacts with aqueous acids, it liberates heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .

Biochemical Pathways

EGDA can be used as an acyl donor for the in situ generation of peracetic acid, during the chemoenzymatic synthesis of caprolactone . It may also be employed as a precursor for the enzymatic synthesis of poly (ethylene glutarate) .

Pharmacokinetics

It is known that egda is a slow-evaporating solvent . Its vapor density is 5.04 (vs air), and it has a vapor pressure of 0.2 mmHg at 20 °C .

Result of Action

The result of EGDA’s action is the formation of a hardened, durable coating with improved quality and adhesion . In the agricultural industry, it helps in the effective application of pesticides and herbicides .

Action Environment

The action of EGDA can be influenced by environmental factors such as temperature and the presence of aqueous acids . For instance, its reaction with aqueous acids liberates heat and can lead to a vigorous, exothermic reaction with strong oxidizing acids . Furthermore, its autoignition temperature is 899 °F , indicating that it can ignite under high-temperature conditions.

属性

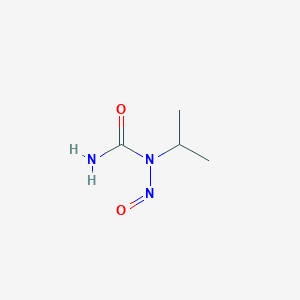

IUPAC Name |

2-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXMVXSTHSMVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

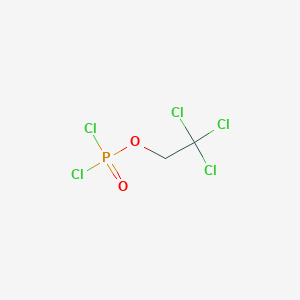

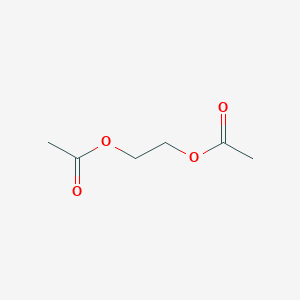

CC(=O)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-83-1 | |

| Record name | Polyethylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026880 | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS RN |

111-55-7 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ethylene glycol diacetate?

A1: Ethylene glycol diacetate has the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol.

Q2: Are there any studies on the conformational preferences of EGDA?

A2: Yes, computational studies have explored the conformational preferences of EGDA in the gas phase and in solvents like water and carbon tetrachloride. These studies utilized methods like ab initio quantum mechanical calculations at the HF/6-31G(d) and MP2/6-31G(d) levels and the self-consistent reaction-field model. The results indicated that the lowest energy conformation for EGDA is the TGG'T conformation, stabilized by the "folding of methylene units" and the gauche oxygen effect. []

Q3: What spectroscopic data is available for ethylene glycol diacetate?

A3: While specific spectroscopic data wasn't detailed in the provided research, common characterization techniques include NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry.

Q4: How does the presence of ethylene glycol diacetate affect the properties of foundry sands?

A4: Research suggests that adding ethylene glycol diacetate to water glass-containing foundry sands can enhance their knocking out properties. This improvement is attributed to the new additive "B," composed of modified polyalcohols. []

Q5: Can ethylene glycol diacetate be used as a reagent in organic synthesis?

A5: Yes, research shows that ethylene glycol diacetate can be used for the catalytic hydroxyethylation of phenols. This method offers a safer and more sustainable alternative to using ethylene oxide, a toxic reagent. []

Q6: Can ethylene glycol diacetate be produced from synthesis gas?

A6: Yes, researchers have demonstrated the selective production of C2-oxygenate esters, including ethylene glycol diacetate, directly from synthesis gas. This process utilizes mixed metal homogeneous catalysts containing ruthenium and rhodium, along with promoters like nitrogen-containing bases or alkali metal cations, in acetic acid solvent. []

Q7: Have there been computational studies on the rotational energy barrier of ethylene glycol diacetate?

A7: Yes, studies have compared the C-C glycol bond rotational energy in ethylene glycol diacetate using both the semi-empirical AM1 method and ab initio methods with an STO-3G basis set. The results differed significantly depending on the method used, highlighting the importance of choosing the appropriate computational approach. The study revealed a parameterization issue with the AM1 method when applied to compounds with only two carbons between two electronegative oxygen atoms. []

Q8: Have there been any studies investigating the production of ethylene glycol diacetate as a byproduct in other reactions?

A8: Yes, there have been mechanistic studies using computational methods to investigate the production of ethylene glycol diacetate as a byproduct. Specifically, researchers have used density functional theory (DFT) calculations to study its formation during the ethylene vapor phase process for vinyl acetate on a PdAu(100) surface. []

Q9: What are some applications of ethylene glycol diacetate?

A9: Ethylene glycol diacetate finds applications in various fields:

- Foundry Industry: Used in water glass-containing foundry sands to improve knocking out properties. []

- Chemical Synthesis: Serves as a safer, sustainable substitute for ethylene oxide in the hydroxyethylation of phenols. []

Q10: Can ethylene glycol diacetate be used to produce terephthalic acid (TPA) from waste polyethylene terephthalate (PET)?

A10: Yes, a study demonstrated that acetolysis of waste PET in acetic acid using ethylene glycol diacetate can yield high-purity TPA and EGDA. This method is particularly beneficial as acetic acid can dissolve or decompose contaminants like dyes and additives, facilitating the crystallization of pure TPA. The produced EGDA can be further utilized by hydrolyzing it to ethylene glycol or directly polymerizing it with TPA to create PET, thereby achieving a closed-loop recycling process. []

Q11: What are the known toxicological effects of ethylene glycol diacetate?

A11: While EGDA itself has limited toxicity data, its hydrolysis product, ethylene glycol, is known to be toxic. It's crucial to handle EGDA with care and avoid exposure.

Q12: Are there any known toxicological effects of ethylene glycol alkyl ethers?

A12: Studies in Japan have investigated the toxicity of ethylene glycol alkyl ethers. Research has shown that some of these compounds, such as ethylene glycol monomethyl ether (EGM) and ethylene glycol dimethyl ether (EGdM), can cause testicular atrophy and have embryotoxic effects in mice. The severity of these effects varies depending on the specific chemical structure of the ether. []

Q13: How does the use of waste-derived ethylene glycol diacetate compare to traditional petroleum-based routes in terms of environmental impact?

A13: Life-cycle assessment studies show that using waste-derived EGDA in the acetolysis of PET for TPA production significantly reduces the environmental impact compared to petroleum-based methods. Under optimal conditions, this method can reduce global warming potential by 67% and non-renewable energy use by 77%. These figures highlight the potential of waste-derived EGDA in contributing to more sustainable chemical production processes. []

Q14: Are there analytical methods to quantify ethylene glycol diacetate?

A14: Gas chromatography, often coupled with flame ionization detection (GC-FID), is a common method for quantifying EGDA. This technique is particularly useful in analyzing the products of reactions involving EGDA. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。